(5E)-3-Phenyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-Phenyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Phenyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- Aldehydes
- Thiazolidinone derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-Phenyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiazolidinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of (5E)-3-Phenyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Furan derivatives: Compounds containing the furan ring with various substituents.
Uniqueness
(5E)-3-Phenyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and the presence of the trifluoromethylphenyl and furan moieties, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C21H12F3NO2S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(5E)-3-phenyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H12F3NO2S2/c22-21(23,24)14-6-4-5-13(11-14)17-10-9-16(27-17)12-18-19(26)25(20(28)29-18)15-7-2-1-3-8-15/h1-12H/b18-12+ |
InChI Key |
NXTIJCOHPSLGDH-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S |
Origin of Product |
United States |
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